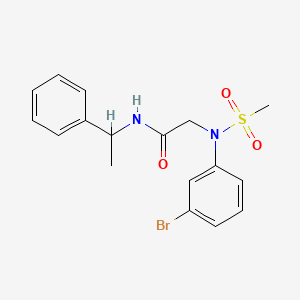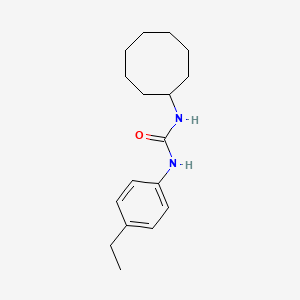
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide, also known as DMQA, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. It is a member of the quinazoline family of compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. In cancer cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and to induce apoptosis by activating caspases. In inflammation cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and MAPK signaling pathways. In viral-infected cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. In cancer cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to induce cell death by apoptosis and to inhibit tumor growth. In inflammation cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In viral-infected cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments include its potent biological activity, its well-characterized synthesis method, and its ability to target multiple cellular pathways and processes. The limitations of using 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
For research on 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide include further optimization of its synthesis method, exploration of its potential therapeutic applications in other diseases, and elucidation of its mechanism of action. Additionally, studies are needed to determine the optimal dosage and administration of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide for therapeutic use, as well as its potential side effects and toxicity. Finally, the development of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization with 2,3-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with ammonia to yield 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to achieve high yields and purity, and the compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
In inflammation research, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
In viral infection research, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit antiviral activity against a range of viruses, including influenza, hepatitis B, and HIV. 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-18-9-3-7-8(4-10(9)19-2)14-6-15(12(7)17)5-11(13)16/h3-4,6H,5H2,1-2H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSBQNAHCPTKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)
![2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5102334.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5102341.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)

![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzenesulfonamide](/img/structure/B5102382.png)
![1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5102388.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5102399.png)
![3-{4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}-2,5-dimethylpyrazine](/img/structure/B5102405.png)